Chlormezanone, chemically known as 2-(4-chlorophenyl)-3-methyl-4-metathiazanone-1,1-dioxide, is a chemical compound classified as a muscle relaxant. [, ] It serves as a valuable tool in various scientific research areas, including pharmacology, analytical chemistry, and biochemistry. Studies often employ Chlormezanone to investigate its interactions with biological systems, develop analytical methods for its detection, and explore its potential in non-medical applications.
Chlormezanone is derived from thiazine derivatives and belongs to the class of compounds known as benzodiazepine receptor agonists. These compounds interact with the GABA_A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid, a key neurotransmitter in the central nervous system. The compound is recognized under the Chemical Abstracts Service registry number 80-77-3.
The synthesis of chlormezanone has been optimized through various methods to enhance yield and purity. One notable method involves several steps:
This method addresses previous challenges associated with lower yields and longer reaction times seen in earlier synthesis routes that utilized benzene as a solvent.
Chlormezanone's molecular structure features a thiazine ring, which contributes to its pharmacological activity. The key structural components include:
The three-dimensional conformation of chlormezanone allows it to effectively bind to GABA_A receptors, facilitating its anxiolytic and muscle relaxant effects .
Chlormezanone participates in various chemical reactions primarily related to its synthesis and degradation:
These reactions are essential for understanding both the stability and reactivity of chlormezanone in biological systems .
Chlormezanone exerts its effects primarily through modulation of GABA_A receptors in the central nervous system. The mechanism involves:
The result is an anxiolytic effect alongside muscle relaxation, making it effective for treating conditions characterized by excessive muscle tension or anxiety .
Chlormezanone exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical applications and its behavior during synthesis .
Chlormezanone has several significant applications in medicine:
Chlormezanone (chemical name: 2-(4-chlorophenyl)tetrahydro-3-methyl-4H-1,3-thiazin-4-one 1,1-dioxide; CAS RN: 80-77-3) emerged in the mid-20th century as a centrally acting muscle relaxant and anxiolytic agent targeting the benzodiazepine site of GABAA receptors [5] [7]. Its core structure comprises a 1,3-thiazin-4-one heterocycle with a 1,1-dioxide (sulfone) group and a 4-chlorophenyl substituent, classifying it among sulfur-containing heterocyclic compounds with biological activity. Early industrial synthesis (1950s–1970s) relied on condensation-based approaches involving multiple linear steps:
This route suffered from moderate yields (45–60%), high energy consumption due to harsh conditions (strong acids/bases, >100°C), and significant waste generation from stoichiometric oxidants like m-chloroperbenzoic acid (mCPBA). Purification challenges arose from sulfoxide/sulfone byproducts, limiting scalability [5].
Post-2000, catalytic strategies improved efficiency and sustainability:
Table 1: Evolution of Chlormezanone Synthesis Methods
Synthesis Era | Key Methodology | Catalyst/Reagent | Yield (%) | Key Limitation |
---|---|---|---|---|
1950s–1970s | Stepwise Condensation | H2SO4/Ac2O, mCPBA | 45–60 | Low atom economy; toxic byproducts |
1980s–1990s | Improved Oxidation | NaIO4/RuCl3 | 65–75 | Heavy-metal residue |
2000s–Present | Tandem Catalysis | Pd(OAc)2/Mn-salen, H2O2 | 80–92 | Catalyst cost |
2010s–Present | Biocatalytic Resolution | Immobilized Lipases | 70–85* | Substrate specificity |
* Yield for enantiopure intermediate
These advances aligned with medicinal chemistry’s shift toward "drug-like" properties (e.g., Lipinski’s Rule of Five) [2] [4]. Modern routes emphasize catalyst-controlled selectivity and step economy, reducing environmental impact while supporting structural diversification for analog libraries.
Chlormezanone (marketed as Trancopal, Rilansyl, Miorilax) was withdrawn from major markets between 1996–2003 due to idiosyncratic toxicity unrelated to its primary pharmacology [3] [7] [8]:
The withdrawals were driven by post-marketing surveillance data revealing rare but severe adverse events occurring at incidences of ~1:10,000–1:50,000 exposures. Crucially, these risks were undetected in preclinical studies and Phase III trials, underscoring limitations in predicting idiosyncratic reactions [1] [7]. The withdrawal halted clinical development but paradoxically stimulated mechanistic research:
Despite withdrawal, repurposing research continues in niche areas:
Table 2: Global Regulatory Status of Chlormezanone
Region | Withdrawal Year | Primary Regulatory Trigger | Current Status |
---|---|---|---|
European Union | 1996 | Stevens-Johnson Syndrome | Banned |
United Kingdom | 1996 | Cutaneous toxicity | Banned |
Japan | 1996 | Hepatotoxicity | Banned |
South Africa | 1999 | EMA/FDA cascades | Banned |
United States | 2003 | Fulminant hepatitis | Discontinued (non-ban) |
Select Asian* | Still available | Combination products (e.g., w/NSAIDs) | Restricted prescription |
* e.g., India, Thailand under brand names like Rilax
Regulatory withdrawal effectively terminated commercial availability but cemented Chlormezanone’s role as a chemical tool for studying GABAergic signaling and idiosyncratic toxicity pathways. Current research avoids therapeutic redevelopment but focuses on:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7